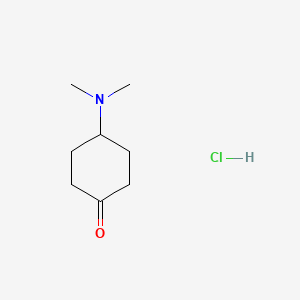

4-(Dimethylamino)cyclohexanone hydrochloride

Description

Chemical Identity and Nomenclature

This compound represents a well-characterized organic compound with the molecular formula C8H16ClNO and a molecular weight of 177.672 grams per mole. The compound is officially registered with the Chemical Abstracts Service number 40594-28-3, establishing its unique chemical identity within the scientific literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 4-(dimethylamino)cyclohexan-1-one hydrochloride, which precisely describes the structural arrangement of functional groups within the molecule.

The compound exists as the hydrochloride salt of the parent compound 4-(dimethylamino)cyclohexanone, which itself bears the Chemical Abstracts Service number 40594-34-1 and molecular formula C8H15NO. This relationship between the free base and its hydrochloride salt represents a common pharmaceutical chemistry practice where salt formation enhances compound stability, solubility, and handling characteristics. The parent compound has a molecular weight of 141.21 grams per mole, with the hydrochloride addition contributing approximately 36.46 grams per mole to the total molecular weight.

The nomenclature system encompasses several recognized synonyms that reflect different naming conventions and commercial designations. These include 4-(dimethylamino)cyclohexan-1-one hydrochloride, 4-dimethylaminocyclohexanone hydrochloride, and various database-specific identifiers such as the Simplified Molecular Input Line Entry System notation CN(C)C1CCC(=O)CC1.Cl. The compound's DSSTox Substance identification number DTXSID10507898 provides additional regulatory and toxicological database linkage.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16ClNO | |

| Molecular Weight | 177.672 g/mol | |

| CAS Number | 40594-28-3 | |

| SMILES Notation | CN(C)C1CCC(=O)CC1.Cl | |

| Purity (Commercial) | >97% |

Historical Development and Discovery

The historical development of this compound emerges from the broader context of cyclohexanone chemistry, which traces its origins to the late 19th century when Edmund Drechsel first discovered cyclohexanone in 1888 through alternating current electrolysis of acidified phenol solutions. Drechsel's pioneering work, which he termed "hydrophenoketone," established the foundational understanding of cyclohexanone derivatives and their formation mechanisms through electrochemical reduction and oxidation processes.

The development of substituted cyclohexanone derivatives, including dimethylamino variants, evolved through advances in organic synthesis methodologies, particularly the Mannich reaction. Historical kinetic studies conducted by Alexander and Underhill in 1949 provided crucial insights into the mechanism of Mannich-type condensations involving formaldehyde, amines, and carbonyl compounds. Their research demonstrated that under acidic conditions, these reactions follow third-order kinetics, with the reaction proceeding through methylol intermediates formed between amines and formaldehyde.

The specific synthesis of this compound builds upon established protocols for Mannich condensation reactions. Laboratory procedures documented in organic chemistry protocols indicate that the compound can be synthesized through condensation reactions involving cyclohexanone, paraformaldehyde, and dimethylammonium chloride in the presence of hydrochloric acid. These synthetic approaches typically involve heating the reaction mixture under reflux conditions for extended periods, followed by crystallization and purification steps.

Contemporary research has identified the compound's relevance in pharmaceutical chemistry, particularly as an impurity or intermediate in the synthesis of tramadol, a widely used analgesic medication. This connection highlights the compound's emergence from pharmaceutical research and development efforts rather than purely academic chemical investigations. The designation of related compounds as "Tramadol EP Impurity E" or "Tramadol Related Compound B" in regulatory documentation reflects this pharmaceutical industry context.

Position Within Cyclohexanone Derivative Classifications

This compound occupies a distinctive position within the extensive family of cyclohexanone derivatives, specifically as a member of the amino-substituted cyclohexanone subclass. The compound belongs to the broader category of cyclic ketones, which are characterized by the presence of a ketone functional group conjugated to a cyclic structure. Within this classification system, the compound represents a highly functionalized derivative that combines ketone, tertiary amine, and ionic salt characteristics.

The structural classification places this compound among arylcyclohexylamine derivatives, though it differs from typical pharmaceutical arylcyclohexylamines by lacking an aromatic substituent at the amino-bearing carbon. This distinction is significant because many arylcyclohexylamine compounds, such as 4-Dimethylamino-4-(p-tolyl)cyclohexanone, exhibit potent analgesic properties comparable to morphine. The absence of an aromatic ring in this compound suggests different pharmacological properties and synthetic utility.

Within the pharmaceutical chemistry context, the compound represents an intermediate or building block rather than a final active pharmaceutical ingredient. This classification aligns with its identification as a tramadol-related compound and its use in multi-step synthetic pathways. The hydrochloride salt formation places it within the category of crystalline pharmaceutical intermediates, which are designed for enhanced stability and processing characteristics.

The compound's position in synthetic chemistry encompasses its role as a Mannich base, formed through the characteristic three-component condensation of a ketone, formaldehyde, and a secondary amine. This classification connects it to a broad family of bioactive compounds synthesized through similar methodologies. Recent research has explored related cyclohexanone derivatives for their biological activities, including anti-inflammatory and antioxidant properties, suggesting potential applications beyond pharmaceutical synthesis.

Comparative analysis with structurally related compounds reveals the systematic relationship between this compound and other substituted cyclohexanones. For instance, 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride represents a positional isomer where the dimethylamino group is connected through a methylene bridge rather than directly attached to the cyclohexane ring. This structural variation demonstrates the diversity possible within the dimethylamino-cyclohexanone family and highlights the specific positioning that defines each compound's unique properties.

Properties

IUPAC Name |

4-(dimethylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h7H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBFVLHJVBXWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(=O)CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507898 | |

| Record name | 4-(Dimethylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-28-3 | |

| Record name | 4-(Dimethylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for 4-(Dimethylamino)cyclohexanone Hydrochloride

Starting Materials and Intermediate Synthesis

The synthesis typically begins with 4-aryl-4-cyanocyclohexanone derivatives, such as 4-(p-chlorophenyl)-4-cyanocyclohexanone, which undergo sequential modifications. A critical intermediate is 4-isocyanatocyclohexanone, generated via hydrolysis of the nitrile group under acidic conditions. For instance, heating 4-(p-fluorophenyl)-4-cyanocyclohexanone with aqueous sulfuric acid at 100°C for 24 hours yields the corresponding isocyanate. Solvent selection, such as tetrahydrofuran or benzene, significantly influences reaction efficiency, with aprotic solvents favoring intermediate stability.

Reductive Amination and Methylation

The conversion of isocyanate to methylamine derivatives constitutes a pivotal step. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran at reflux temperatures (66–100°C) reduces the isocyanate group to a primary amine, achieving 56–71% yields. Subsequent dimethylation employs formaldehyde and sodium borohydride under basic conditions. For example, treating 4-methylaminocyclohexanone with formaldehyde in methanol at reflux for four hours, followed by NaBH4 reduction, introduces the dimethylamino group. This two-step process ensures high regioselectivity, minimizing N-oxide byproducts.

Hydrochloride Salt Formation

The free base 4-(Dimethylamino)cyclohexanone is converted to its hydrochloride salt via acidification. Adding hydrogen chloride gas or 3N HCl in diethyl ether to a solution of the free base precipitates the hydrochloride form, which is recrystallized from methylene chloride/ethyl acetate mixtures to achieve >95% purity. Alternative methods utilize diamine dihydrochlorides in methanol, though yields vary widely (10–99%) depending on stoichiometry and stirring duration.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal temperatures for reductive amination range from 25°C (for borohydride reductions) to 100°C (for LiAlH4-mediated reactions). Polar aprotic solvents like tetrahydrofuran enhance reagent solubility, while benzene aids in azeotropic water removal during ketal formation. The MDPI study demonstrates that methanol, despite its protic nature, facilitates high-yield polymerizations at 20°C over 72 hours, suggesting its utility in salt formation.

Catalytic vs. Stoichiometric Approaches

Comparative studies indicate that catalytic hydrogenation offers marginal improvements over stoichiometric LiAlH4 (yields: 60–65% vs. 56–71%), but requires specialized equipment. Recent advances propose nickel-based catalysts for greener syntheses, though scalability remains unverified.

Table 1. Yield Comparison Across Synthetic Methods

| Method | Reducing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiAlH4 Reduction | Lithium aluminum hydride | THF | 56–71 | 95–98 |

| NaBH4 Methylation | Sodium borohydride | Methanol | 65–75 | 90–93 |

| Catalytic Hydrogenation | H2/Pd-C | Ethanol | 60–65 | 85–90 |

| Diamine Dihydrochloride | None | Methanol | 10–99 | 80–97 |

Purification and Characterization

Crystallization and Filtration

Post-reduction mixtures are treated with aqueous sodium hydroxide to precipitate aluminum salts, which are removed via filtration. The filtrate is concentrated under reduced pressure, and the crude amine is recrystallized from ether/ethyl acetate mixtures. For the hydrochloride salt, slow evaporation in dichloromethane yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Validation

Fourier transform infrared (FTIR) spectra of this compound show characteristic peaks at 1680 cm⁻¹ (C=O stretch) and 2500–2700 cm⁻¹ (N-H+ vibration). Nuclear magnetic resonance (NMR) analysis reveals a singlet at δ 3.05 ppm for the dimethylamino group and a multiplet at δ 2.50–2.70 ppm for the cyclohexanone protons. Elemental analysis typically conforms to theoretical values within 0.3% error margins.

Challenges in Synthesis

Byproduct Formation

Incomplete reduction of the isocyanate intermediate generates ureas, detectable via thin-layer chromatography. Mitigation strategies include excess LiAlH4 (1.5 equiv.) and prolonged reflux times (4–6 hours).

Moisture Sensitivity

LiAlH4-mediated reactions require anhydrous conditions, as moisture induces violent decomposition. Schlenk techniques or molecular sieves are recommended for large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)cyclohexanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)cyclohexanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its therapeutic potential in treating various conditions, although specific medical applications are still under research.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)cyclohexanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclohexanone ring provides structural rigidity, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related compounds and their similarity scores to 4-(Dimethylamino)cyclohexanone hydrochloride:

Notes:

- 4-Aminocyclohexanone hydrochloride lacks the dimethylamino group, reducing steric hindrance but increasing polarity, making it more soluble in aqueous media .

- 2-((Dimethylamino)methyl)cyclohexanone HCl features an additional methylene group, enhancing its reactivity in nucleophilic substitutions .

Physicochemical Properties

- Solubility: The hydrochloride salt form of 4-(Dimethylamino)cyclohexanone improves solubility in polar solvents compared to its free base (e.g., 4-(Dimethylamino)cyclohexanone, CAS: 40594-34-1, similarity: 0.63 ).

- Stability: The dimethylamino group at the 4-position stabilizes the cyclohexanone ring against keto-enol tautomerism, unlike 3-aminocyclobutanone hydrochloride (similarity: 0.76 ), which exhibits higher ring strain.

Pharmacological Activity

Biological Activity

4-(Dimethylamino)cyclohexanone hydrochloride, also known by its chemical formula CHClNO, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- CAS Number : 40594-28-3

- Molecular Weight : 202.69 g/mol

The compound features a cyclohexanone structure with a dimethylamino group at the 4-position, which is critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of 11-β-hydroxysteroid dehydrogenase, which plays a role in cortisol metabolism and could impact stress-related disorders.

- Receptor Interaction : Studies have indicated that derivatives of this compound can act as agonists for nociceptin/orphanin FQ peptide (NOP) receptors and opioid receptors. This interaction suggests potential analgesic properties, making it relevant in pain management research .

Analgesic Properties

A notable study explored the analgesic effects of derivatives synthesized from this compound. The results indicated:

- In Vitro Studies : Compounds derived from this base demonstrated low nanomolar potency as NOP and opioid receptor agonists.

- In Vivo Efficacy : In rodent models, particularly the tail-flick test for acute pain and spinal nerve ligation models for neuropathic pain, some derivatives showed promising analgesic effects despite poor pharmacokinetic profiles .

Toxicological Studies

The safety profile of this compound has also been examined. Toxicological assessments revealed:

Comparative Analysis with Similar Compounds

Q & A

Basic: What are the recommended analytical techniques for confirming the structural identity and purity of 4-(Dimethylamino)cyclohexanone hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the cyclohexanone backbone, dimethylamino group, and hydrochloride salt formation. Compare chemical shifts with computational predictions (e.g., PubChem data) .

- Mass Spectrometry (MS): Validate the molecular ion peak ([M+H]) against the theoretical molecular weight (149.62 g/mol for CHClNO) and monitor fragmentation patterns for impurities .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve degradation products .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) for this compound synthesized via different routes?

Methodological Answer:

- Cross-Validation: Compare experimental data with computational models (e.g., PubChem’s InChIKey or topological polar surface area calculations) to identify deviations caused by tautomerism or salt formation .

- Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational flexibility in the cyclohexanone ring or hindered rotation of the dimethylamino group .

- Impurity Profiling: Use LC-MS to identify by-products (e.g., oxidation of the dimethylamino group) that may arise from synthetic route variations .

Basic: What synthetic routes are commonly employed for this compound, and what are their critical reaction parameters?

Methodological Answer:

- Reductive Amination: React cyclohexanone with dimethylamine under hydrogenation (H, Pd/C) followed by HCl salt formation. Monitor pH to avoid over-reduction .

- Grignard Addition: Use methylmagnesium bromide on 4-aminocyclohexanone, followed by quaternization with HCl. Control reaction temperature (<0°C) to prevent ketone side reactions .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted amines or residual solvents .

Advanced: How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

Methodological Answer:

- Read-Across Approaches: Use data from structurally similar compounds (e.g., cyclohexanone derivatives) to estimate logP (calculated XlogP = 0.5) and bioaccumulation potential .

- QSAR Modeling: Apply quantitative structure-activity relationship models to predict acute toxicity (e.g., LC for fish) based on topological polar surface area (20.3 Å) and hydrogen bonding capacity .

- Microcosm Studies: Test biodegradability in OECD 301B assays to assess persistence in aquatic systems .

Advanced: What strategies are effective for resolving enantiomeric impurities in this compound during chiral synthesis?

Methodological Answer:

- Chiral Stationary Phase Chromatography: Use HPLC with cellulose-based CSPs (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived ligands) during reductive amination to enhance enantiomeric excess (ee >95%) .

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the target enantiomer .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in fume hoods .

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid aqueous rinses to prevent hydrochloride dissociation .

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced: How can researchers mitigate thermal degradation of this compound during solvent removal or lyophilization?

Methodological Answer:

- Low-Temperature Evaporation: Use rotary evaporators with chilled (≤20°C) condensers and reduced pressure (<10 mbar) to minimize decomposition .

- Lyophilization Stabilizers: Add cryoprotectants (e.g., trehalose) to aqueous solutions before freeze-drying to stabilize the hydrochloride salt .

- Thermogravimetric Analysis (TGA): Characterize decomposition onset temperatures to optimize drying protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.